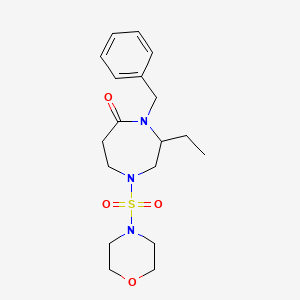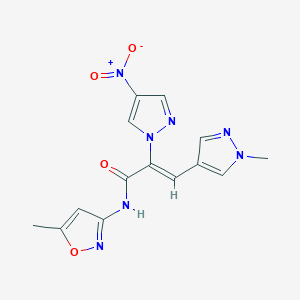![molecular formula C13H13Cl2N3O2S B5420004 N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5420004.png)
N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA is a thioacetamide derivative and has been found to exhibit various biochemical and physiological effects.
作用机制
DPA has been found to act as an antioxidant and a scavenger of reactive oxygen species. It has been shown to inhibit the production of reactive oxygen species and prevent oxidative damage to cells. DPA has also been found to modulate the activity of various enzymes and proteins involved in different biological processes.
Biochemical and Physiological Effects:
DPA has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and anticancer properties. DPA has also been found to improve cognitive function and protect against neurodegenerative diseases. It has been found to modulate the activity of various enzymes and proteins involved in different biological processes.
实验室实验的优点和局限性
DPA has several advantages for use in lab experiments. It is easy to synthesize and purify, making it suitable for use in large-scale experiments. DPA is also stable and has a long shelf life, making it convenient for storage. However, DPA has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain experiments. DPA can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for research on DPA. One area of research is the development of DPA derivatives with improved properties. Another area of research is the investigation of the molecular mechanisms underlying the biochemical and physiological effects of DPA. Additionally, further research is needed to determine the potential therapeutic applications of DPA in different diseases.
Conclusion:
In conclusion, DPA is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, making it useful for studying different biological processes. DPA has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DPA, including the development of DPA derivatives and investigation of its potential therapeutic applications.
合成方法
The synthesis of DPA involves the reaction of 2,3-dichloroaniline with propyl isocyanate to form N-(2,3-dichlorophenyl)propylurea. This intermediate is then reacted with thioacetic acid to obtain DPA. The synthesis of DPA has been optimized for high yield and purity, making it suitable for use in scientific research.
科学研究应用
DPA has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, making it useful for studying different biological processes. DPA has been used in research related to cancer, inflammation, and neurodegenerative diseases. It has also been used to study the role of reactive oxygen species in different biological processes.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-2-4-11-17-18-13(20-11)21-7-10(19)16-9-6-3-5-8(14)12(9)15/h3,5-6H,2,4,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJFQQMOLZNXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide](/img/structure/B5419932.png)


![2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5419949.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5419952.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5419974.png)
![{1-[2-(allyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5419982.png)
![N-{2-[4-(1-methylpiperidin-4-yl)morpholin-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5419997.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5420006.png)
![2,2-dimethyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5420013.png)
![1-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5420020.png)

![N~1~-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5420033.png)